molecular formula C9H4F6N2O B1380248 2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 1499589-54-6

2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B1380248
CAS No.: 1499589-54-6
M. Wt: 270.13 g/mol
InChI Key: VEBYICSAJLFNRI-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C9H4F6N2O. This compound is characterized by the presence of trifluoromethyl and trifluoroethoxy groups attached to a pyridine ring, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile typically involves the reaction of 2,6-dichloropyridine-3-carbonitrile with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of chlorine atoms with trifluoroethoxy groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typical reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as ethers or amines.

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Primary amines from the reduction of the nitrile group.

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and trifluoroethoxy groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile
  • 6-(Trifluoromethyl)pyridine-3-carbonitrile
  • 2-(Trifluoromethyl)pyridine-3-carbonitrile

Uniqueness

2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the presence of both trifluoromethyl and trifluoroethoxy groups, which impart distinct physicochemical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various applications .

Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6N2O/c10-8(11,12)4-18-7-5(3-16)1-2-6(17-7)9(13,14)15/h1-2H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBYICSAJLFNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)OCC(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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